molecular formula C10H19NO2 B2422246 4-(4-Methylpiperidin-1-yl)oxolan-3-ol CAS No. 10295-98-4

4-(4-Methylpiperidin-1-yl)oxolan-3-ol

Cat. No.: B2422246
CAS No.: 10295-98-4
M. Wt: 185.267
InChI Key: RCCKEXCZNAREFD-UHFFFAOYSA-N
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Description

4-(4-Methylpiperidin-1-yl)oxolan-3-ol is a chemical compound with the molecular formula C10H19NO2. It is a chiral molecule with two stereoisomers, (3S,4R)-4-(4-Methylpiperidin-1-yl)oxolan-3-ol and (3R,4S)-4-(4-Methylpiperidin-1-yl)oxolan-3-ol. This compound is known for its unique structure, which includes a piperidine ring and an oxolane ring, making it a valuable subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpiperidin-1-yl)oxolan-3-ol typically involves the reaction of 4-methylpiperidine with an appropriate oxolane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions . The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpiperidin-1-yl)oxolan-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various alcohol derivatives .

Scientific Research Applications

4-(4-Methylpiperidin-1-yl)oxolan-3-ol has several scientific research applications, including:

    Medicinal Chemistry: It is used in the development of novel pharmaceuticals due to its unique structure and potential biological activity.

    Drug Development: The compound is studied for its potential as a therapeutic agent in treating various diseases.

    Biological Research: It is used in studies related to receptor binding and enzyme inhibition.

    Industrial Applications: The compound’s unique properties make it valuable in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-(4-Methylpiperidin-1-yl)oxolan-3-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

    4-Methylpiperidine-4-ol: A similar compound with a slightly different structure.

    Piperidin-4-ol Derivatives: Various derivatives with modifications on the piperidine ring.

Uniqueness

4-(4-Methylpiperidin-1-yl)oxolan-3-ol is unique due to its combination of a piperidine ring and an oxolane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(4-methylpiperidin-1-yl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-8-2-4-11(5-3-8)9-6-13-7-10(9)12/h8-10,12H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCKEXCZNAREFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2COCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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